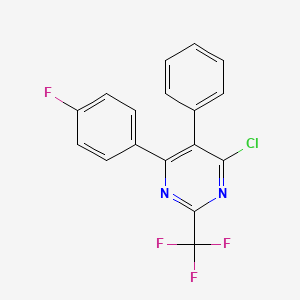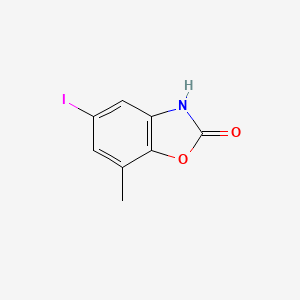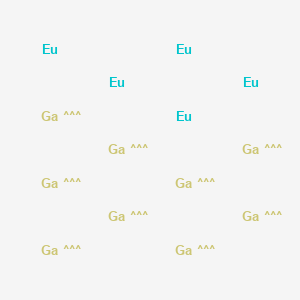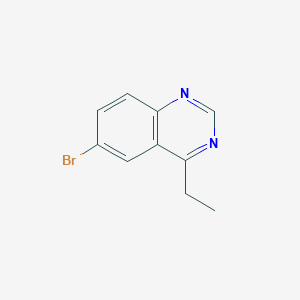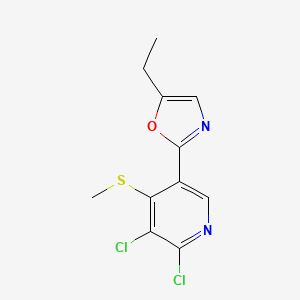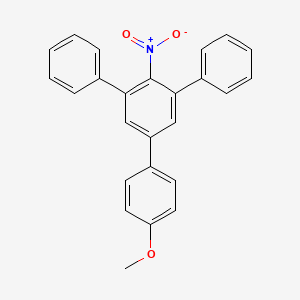
Cobalt--ruthenium (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobalt–ruthenium (1/1) is a bimetallic compound composed of cobalt and ruthenium in equal proportions. This compound has garnered significant interest due to its unique properties and potential applications in various fields, including catalysis, energy storage, and materials science. The combination of cobalt and ruthenium offers a synergistic effect, enhancing the overall performance of the compound in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
Cobalt–ruthenium (1/1) can be synthesized through various methods, including hydrothermal synthesis, reduction-impregnation, and atomic layer deposition. One common method involves the hydrothermal synthesis of cobalt ruthenium sulfides, where cobalt and ruthenium salts are reacted under high-temperature and high-pressure conditions to form the desired compound . Another method is the hybrid reduction-impregnation technique, where ruthenium is first reduced on a support material, followed by the impregnation of cobalt .
Industrial Production Methods
Industrial production of cobalt–ruthenium (1/1) typically involves large-scale hydrothermal synthesis or reduction-impregnation processes. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various industrial applications. The choice of method depends on the desired properties of the final product and the specific application requirements.
化学反応の分析
Types of Reactions
Cobalt–ruthenium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the unique electronic and structural properties of the compound.
Common Reagents and Conditions
Oxidation: Cobalt–ruthenium (1/1) can be oxidized using oxidizing agents such as oxygen or hydrogen peroxide under controlled conditions.
Reduction: The compound can be reduced using hydrogen gas or other reducing agents at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of cobalt and ruthenium oxides, while reduction can yield metallic cobalt and ruthenium.
科学的研究の応用
Cobalt–ruthenium (1/1) has a wide range of scientific research applications, including:
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogen evolution reactions (HER) and Fischer-Tropsch synthesis
Energy Storage: Cobalt–ruthenium (1/1) is employed in the development of supercapacitors and batteries due to its excellent electrochemical properties.
Materials Science: The compound is used in the synthesis of advanced materials, such as nanostructures and composites, for various technological applications.
Biological and Medical Research: Ruthenium-based compounds, including cobalt–ruthenium (1/1), are investigated for their potential antimicrobial and anticancer properties
作用機序
The mechanism of action of cobalt–ruthenium (1/1) varies depending on its application. In catalysis, the compound facilitates chemical reactions by providing active sites for reactants to interact, thereby lowering the activation energy and increasing reaction rates. The unique electronic properties of cobalt and ruthenium enhance the compound’s catalytic efficiency .
In biological applications, ruthenium-based compounds are known to interact with DNA and other cellular components, disrupting cellular processes and exhibiting antimicrobial or anticancer activity . The exact molecular targets and pathways involved depend on the specific compound and its structure.
類似化合物との比較
Cobalt–ruthenium (1/1) can be compared with other bimetallic compounds, such as cobalt–nickel, cobalt–iron, and ruthenium–platinum. Each of these compounds has unique properties and applications:
Cobalt–nickel: Known for its excellent magnetic and catalytic properties, often used in energy storage and magnetic materials.
Cobalt–iron: Exhibits strong magnetic properties and is used in magnetic storage devices and catalysis.
Ruthenium–platinum: Highly efficient catalyst for various chemical reactions, including hydrogen evolution and oxidation reactions, but is more expensive due to the high cost of platinum
Cobalt–ruthenium (1/1) stands out due to its balanced combination of catalytic efficiency, cost-effectiveness, and versatility in various applications.
特性
CAS番号 |
581102-59-2 |
|---|---|
分子式 |
CoRu |
分子量 |
160.0 g/mol |
IUPAC名 |
cobalt;ruthenium |
InChI |
InChI=1S/Co.Ru |
InChIキー |
VLWBWEUXNYUQKJ-UHFFFAOYSA-N |
正規SMILES |
[Co].[Ru] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Cyclohexen-1-one, 2-[hydroxy(4-methoxyphenyl)methyl]-](/img/structure/B12594300.png)
![2-{[(6-Amino-9H-purin-9-yl)methoxy]methyl}prop-2-en-1-ol](/img/structure/B12594311.png)
